molecular formula C14H16O4 B1220772 3-Dimethylallyl-4-hydroxyphenylpyruvate

3-Dimethylallyl-4-hydroxyphenylpyruvate

Cat. No. B1220772
M. Wt: 248.27 g/mol
InChI Key: VRMYGSOHQOAIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-dimethylallyl-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3-dimethylallyl-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid and a member of phenols. It derives from a pyruvic acid. It is a conjugate acid of a 3-dimethylallyl-4-hydroxyphenylpyruvate(1-).

Scientific Research Applications

  • Enzymatic Role in Antibiotic Biosynthesis :

    • 3DMA-4HPP is involved in the biosynthesis of aminocoumarin antibiotics like novobiocin and clorobiocin. An enzyme from Streptomyces spheroides, identified as dimethylallyl diphosphate:4-hydroxyphenylpyruvate dimethylallyl transferase, specifically acts on 4-hydroxyphenylpyruvate and dimethylallyl diphosphate to synthesize prenylated 4-hydroxybenzoate, a key component of these antibiotics (Steffensky, Li, Vogler, & Heide, 1998).
    • Another study identified CloQ, a prenyltransferase involved in clorobiocin biosynthesis from Streptomyces roseochromogenes. This enzyme is crucial for the formation of ring A (3-dimethylallyl-4-hydroxybenzoic acid) in the aminocoumarin antibiotics (Pojer, Wemakor, Kammerer, Chen, Walsh, Li, & Heide, 2003).
  • Enzymatic Conversion and Reaction Mechanism :

    • The enzyme CloR, identified in Streptomyces roseochromogenes, is a bifunctional non-heme iron oxygenase that converts 3DMA-4HPP through oxidative decarboxylation steps into 3-dimethylallyl-4-hydroxybenzoate. This conversion is a novel pathway for benzoic acid formation (Pojer, Kahlich, Kammerer, Li, & Heide, 2003).
  • Potential Role in Herbicide Development :

    • A study on pyrazole benzophenone derivatives, potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme that acts on 4-hydroxyphenylpyruvate, indicates that modifications of this pathway could be significant in developing new herbicides (Fu, Wang, Zhang, Hou, Gao, Zhao, & Ye, 2017).

properties

Product Name

3-Dimethylallyl-4-hydroxyphenylpyruvate

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-12(11)15)8-13(16)14(17)18/h3-4,6-7,15H,5,8H2,1-2H3,(H,17,18)

InChI Key

VRMYGSOHQOAIFX-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dimethylallyl-4-hydroxyphenylpyruvate
Reactant of Route 2
Reactant of Route 2
3-Dimethylallyl-4-hydroxyphenylpyruvate
Reactant of Route 3
Reactant of Route 3
3-Dimethylallyl-4-hydroxyphenylpyruvate
Reactant of Route 4
Reactant of Route 4
3-Dimethylallyl-4-hydroxyphenylpyruvate
Reactant of Route 5
Reactant of Route 5
3-Dimethylallyl-4-hydroxyphenylpyruvate
Reactant of Route 6
Reactant of Route 6
3-Dimethylallyl-4-hydroxyphenylpyruvate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.